molecular formula C5H3F3N2S2 B11082285 2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione

2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione

Cat. No.: B11082285
M. Wt: 212.2 g/mol
InChI Key: DDMPWZNQBOHLGX-UHFFFAOYSA-N
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Description

2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione is a heterocyclic compound containing nitrogen, sulfur, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a trifluoromethyl group with a sulfur-containing reagent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiazine ring can interact with active sites in proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione is unique due to its specific combination of a trifluoromethyl group and a thiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H3F3N2S2

Molecular Weight

212.2 g/mol

IUPAC Name

2-amino-4-(trifluoromethyl)-1,3-thiazine-6-thione

InChI

InChI=1S/C5H3F3N2S2/c6-5(7,8)2-1-3(11)12-4(9)10-2/h1H,(H2,9,10)

InChI Key

DDMPWZNQBOHLGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(SC1=S)N)C(F)(F)F

Origin of Product

United States

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